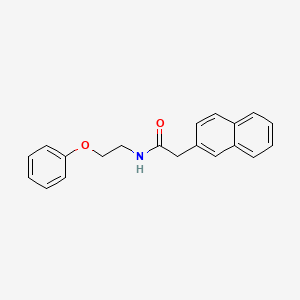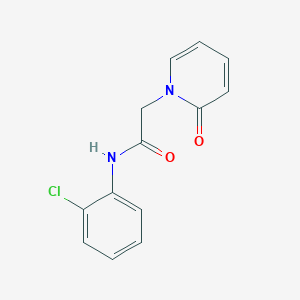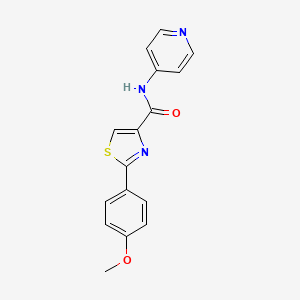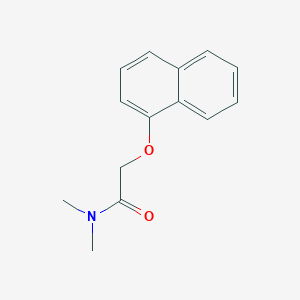![molecular formula C18H23N3O B7481100 N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide are primarily related to its ability to selectively block T-type calcium channels. This leads to a decrease in neuronal activity and a reduction in the release of neurotransmitters. In addition, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted effects and fewer off-target effects. However, one limitation of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide is its relatively short half-life, which may make it difficult to achieve consistent effects in experiments.
Orientations Futures
There are several potential future directions for research on N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the therapeutic potential of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide and its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed in the literature.
Applications De Recherche Scientifique
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension. In preclinical studies, N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce blood pressure.
Propriétés
IUPAC Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(20-18(22)16-5-3-2-4-6-16)15-7-9-17(10-8-15)21-12-11-19-13-21/h7-14,16H,2-6H2,1H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXCKFCTUSSNF-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)





![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)